molecular formula C17H26O3 B14407456 4-Hydroxyphenyl undecanoate CAS No. 83791-06-4

4-Hydroxyphenyl undecanoate

Cat. No.: B14407456
CAS No.: 83791-06-4
M. Wt: 278.4 g/mol
InChI Key: IYCNYEJVVHGDID-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl undecanoate is an ester derivative formed by the conjugation of undecanoic acid (C11H22O2) with 4-hydroxyphenol. The compound features a phenyl ring substituted with a hydroxyl group at the para position, esterified via its oxygen atom to the undecanoate chain. This structure confers moderate lipophilicity due to the long aliphatic chain, which may influence solubility, stability, and pharmacokinetic properties.

Properties

CAS No.

83791-06-4

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(4-hydroxyphenyl) undecanoate

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-17(19)20-16-13-11-15(18)12-14-16/h11-14,18H,2-10H2,1H3

InChI Key

IYCNYEJVVHGDID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl undecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoyl chloride with phenol in the presence of aluminium chloride in methylene chloride. This reaction typically takes about 14 hours at room temperature and yields the desired product . Another method involves the Fries rearrangement of phenyl undecanoate with boron trifluoride at temperatures between 45-50°C for about 6 hours, resulting in a higher yield .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyphenyl undecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxyphenyl undecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxyphenyl undecanoate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Phenyl Substituent Ester/Acid Chain Key Properties Biological Activity/Applications References
4-Hydroxyphenyl undecanoate 4-hydroxy Undecanoate Likely insoluble in water; hydrolyzes to release 4-hydroxyphenol and undecanoic acid. Theoretical lipophilicity suggests slow metabolic clearance. Potential prodrug or enzyme inhibitor (extrapolated). N/A
4-Nitrophenyl decanoate 4-nitro Decanoate Insoluble in water; nitro group enhances electrophilicity. Used as a chromogenic substrate for lipase assays. Enzyme inhibition (lipase activity studies).
Testosterone undecanoate Androstene backbone Undecanoate Practically insoluble in water; soluble in ethanol/dioxane. Orally administered but poorly bioavailable; used in androgen replacement therapy. Androgen delivery (2-3 week release duration).
Haloperidol decanoate Impurity J 4-chlorophenyl Undecanoate Structural impurity in antipsychotic formulations; similar lipophilicity to parent drug. Pharmacopeial reference standard.
Methyl 2-(4-methoxyphenyl)undecanoate 4-methoxy Undecanoate Methoxy group increases hydrophobicity vs. hydroxy substituent. No direct bioactivity reported. Synthetic intermediate.

Structural and Functional Differences

  • Substituent Effects: The 4-hydroxyphenyl group in this compound introduces polarity and hydrogen-bonding capability, which may enhance interactions with biological targets compared to non-polar substituents (e.g., 4-chlorophenyl in haloperidol impurity J) . 4-Nitrophenyl decanoate’s nitro group is strongly electron-withdrawing, making it more reactive in enzymatic hydrolysis than the hydroxy analog .
  • Chain Length: Undecanoate (C11) vs. decanoate esters) .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility and Absorption: Like testosterone undecanoate, this compound is expected to exhibit poor aqueous solubility, necessitating lipid-based formulations for oral delivery . The 4-hydroxyphenyl group may facilitate slower hydrolysis compared to nitro-substituted esters, as seen in β-carboline derivatives where hydroxy groups moderate metabolic stability .

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